molecular formula C10H20O2 B14148530 (E)-3,7-dimethyloct-2-ene-1,8-diol CAS No. 66113-31-3

(E)-3,7-dimethyloct-2-ene-1,8-diol

Cat. No.: B14148530
CAS No.: 66113-31-3
M. Wt: 172.26 g/mol
InChI Key: ODQHVONZJQWKCN-RMKNXTFCSA-N
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Description

(E)-3,7-dimethyloct-2-ene-1,8-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,7-dimethyloct-2-ene-1,8-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of 3,7-dimethyloct-2-en-1-ol with a suitable oxidizing agent to introduce the second hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-dimethyloct-2-ene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions to form ethers and esters, respectively.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated diols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3,7-dimethyloct-2-ene-1,8-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism by which (E)-3,7-dimethyloct-2-ene-1,8-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3,7-dimethyloct-2-en-1-ol: Similar structure but with only one hydroxyl group.

    3,7-dimethyloctane-1,8-diol: Saturated version with no double bond.

    3,7-dimethyloct-2-ene-1,8-dione: Oxidized form with two ketone groups.

Uniqueness

(E)-3,7-dimethyloct-2-ene-1,8-diol is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

66113-31-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-3,7-dimethyloct-2-ene-1,8-diol

InChI

InChI=1S/C10H20O2/c1-9(6-7-11)4-3-5-10(2)8-12/h6,10-12H,3-5,7-8H2,1-2H3/b9-6+

InChI Key

ODQHVONZJQWKCN-RMKNXTFCSA-N

Isomeric SMILES

CC(CCC/C(=C/CO)/C)CO

Canonical SMILES

CC(CCCC(=CCO)C)CO

Origin of Product

United States

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